

An In-depth Technical Guide to Isodecyl Salicylate (C17H26O3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isodecyl salicylate*

Cat. No.: B1623817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **isodecyl salicylate**, a salicylic acid ester utilized in cosmetic and dermatological formulations. It covers its chemical and physical properties, synthesis, mechanisms of action, and relevant experimental data, designed to be a valuable resource for research and development.

Molecular and Physicochemical Properties

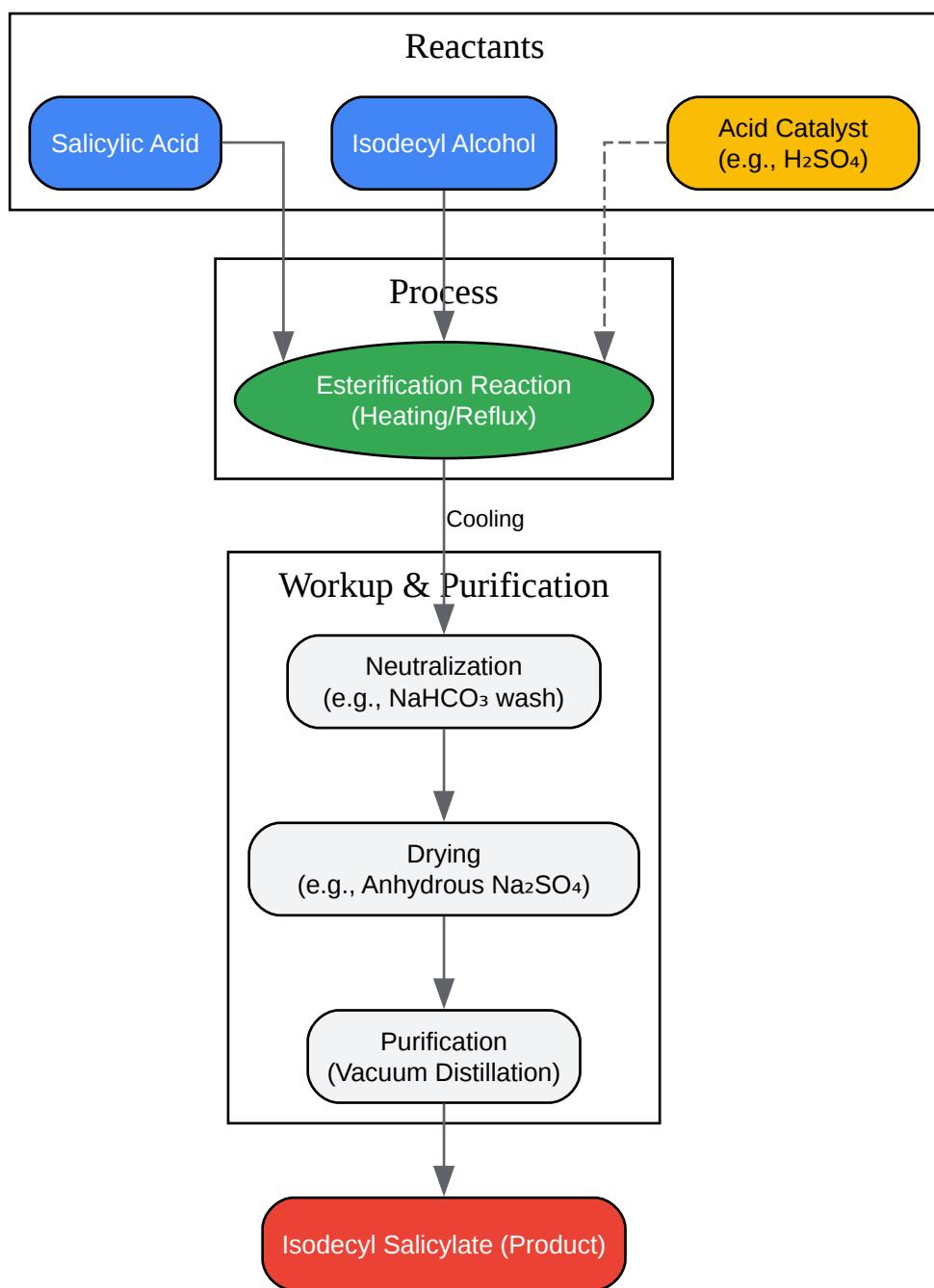
Isodecyl salicylate, with the IUPAC name 8-methylnonyl 2-hydroxybenzoate, is the ester formed from salicylic acid and isodecyl alcohol.^{[1][2]} Its lipophilic nature, conferred by the isodecyl chain, makes it an effective skin-conditioning agent and emollient.^{[3][4]}

Chemical Identifiers

Identifier	Value
Molecular Formula	C17H26O3 ^{[1][2][5]}
Molecular Weight	278.39 g/mol ^{[4][5]}
IUPAC Name	8-methylnonyl 2-hydroxybenzoate ^{[1][2]}
CAS Number	85252-25-1 ^[1]
Synonyms	Isodecyl salicylate, Keratoplast, EDESAL, DERMOL IDSA ^{[1][6]}

Physicochemical Data

The following table summarizes key physicochemical properties of **isodecyl salicylate**. It is important to note that many of the available data points are estimated values derived from computational models.


Property	Value	Source
Boiling Point	362.66 °C (at 760 mm Hg)	(est.) [7]
Flash Point	138.40 °C	(est.) [7]
Water Solubility	0.07222 mg/L (at 25 °C)	(est.) [7]
logP (o/w)	6.833	(est.) [7]

Synthesis of Isodecyl Salicylate

Isodecyl salicylate is synthesized via the Fischer esterification of salicylic acid with isodecyl alcohol, typically in the presence of an acid catalyst.[\[8\]](#) This reaction is reversible and requires conditions that drive the equilibrium toward the formation of the ester product, such as the removal of water as it is formed.

General Synthesis Workflow

The synthesis process involves the reaction of the starting materials with a catalyst, followed by a workup procedure to neutralize the catalyst and remove unreacted starting materials, and a final purification step.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **isodecyl salicylate**.

Experimental Protocol: Fischer Esterification

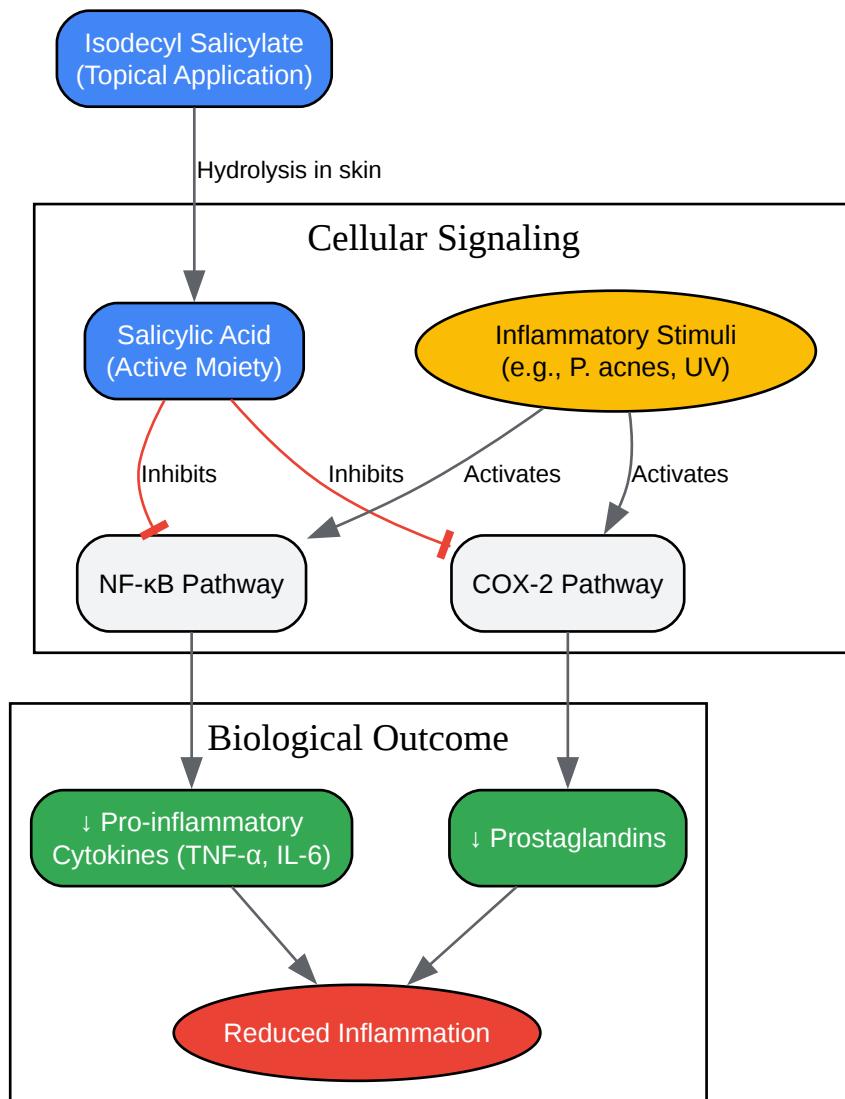
The following is a generalized experimental protocol for the synthesis of **isodecyl salicylate**, adapted from standard procedures for salicylate ester synthesis.^{[6][8][9]}

Materials and Reagents:

- Salicylic Acid
- Isodecyl Alcohol (a molar excess, e.g., 2-3 equivalents, is recommended)
- Concentrated Sulfuric Acid (catalytic amount)
- Toluene (for azeotropic removal of water, optional)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine salicylic acid and isodecyl alcohol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol. Monitor the reaction progress (e.g., by TLC or by measuring the amount of water collected in the Dean-Stark trap). The reaction is typically run for several hours.
- Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the residue with an organic solvent like dichloromethane or ethyl acetate.
- Work-up: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:


- 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted salicylic acid. Repeat until effervescence ceases.
- Water.
- Brine to aid in the separation of the layers.
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. For higher purity, the crude **isodecyl salicylate** can be purified by vacuum distillation or column chromatography.[\[8\]](#)
- Analysis: Confirm the structure and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and GC-MS.

Mechanism of Action and Biological Activity

The biological activity of **isodecyl salicylate** is primarily attributed to its salicylic acid component. Upon topical application, the ester can be hydrolyzed in the dermal and subcutaneous tissues, releasing salicylic acid.[\[10\]](#) It exerts anti-inflammatory, keratolytic, and skin-conditioning effects.

Anti-Inflammatory Signaling Pathway

Salicylic acid is known to modulate inflammatory pathways in the skin. A key mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which reduces the synthesis of pro-inflammatory prostaglandins. Additionally, salicylic acid can suppress the activation of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the transcription of various pro-inflammatory cytokines.[\[5\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Anti-inflammatory signaling pathway of the salicylic acid moiety.

Effects on Sebocytes and Skin Barrier

In the context of acne treatment, salicylic acid has been shown to decrease lipogenesis in sebocytes by downregulating the adenosine monophosphate-activated protein kinase (AMPK)/sterol response element-binding protein-1 (SREBP-1) pathway.^[5] Furthermore, studies on topical salicylic acid indicate it can improve skin barrier function, likely through the regulation of the PPAR (Peroxisome Proliferator-Activated Receptor) signaling pathway, which is involved in lipid metabolism and keratinocyte differentiation.

Efficacy and Safety Data

Quantitative Efficacy Data

While specific clinical trial data for **isodecyl salicylate** is limited, extensive research on its active component, salicylic acid, provides strong evidence of its efficacy, particularly in the treatment of acne vulgaris.

Parameter	Result	Study Details	Source
Acne Severity (IGA Score)	23.81% reduction in 21 days	2% salicylic acid gel applied twice daily on subjects with mild-to-moderate acne.	[5][10]
Sebum Levels	23.65% decrease in 21 days	Measured on the forehead of subjects using a 2% salicylic acid gel.	[5][10]
Skin Hydration	40.5% increase in 21 days	Measured via Corneometer on subjects using a 2% salicylic acid gel.	[5][10]
Transepidermal Water Loss (TEWL)	49.26% decrease in 21 days	Indicated an enhanced skin barrier function in subjects using a 2% salicylic acid gel.	[5][10]
Skin Penetration	~50% penetration over 24 hours	Assessed using Franz diffusion cells on human skin samples.	[8]

Safety and Toxicology Data

Isodecyl salicylate is considered safe for use in cosmetic products at current concentrations.

[12] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded it is safe when formulated to be non-irritating.[1][13]

Test Type	Species	Result	Source
Acute Oral Toxicity	Rat	LD50 > 4.83 g/kg (No toxicity observed at this level)	[13]
Skin Irritation	Rabbit	Non-irritating	[14]
Ocular Irritation	Rabbit	Non-irritating	[14]
Genotoxicity	In vitro/In vivo	Generally negative	[14]

Experimental Methodologies

Skin Permeation Study: Franz Diffusion Cell

In vitro skin permeation studies are crucial for evaluating the delivery of topical active ingredients. The Franz diffusion cell is the standard apparatus for this purpose.[\[15\]](#)

Protocol Outline:

- Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor side.[\[4\]](#)
- Apparatus Setup: The receptor compartment is filled with a physiologically relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32-37 °C to simulate skin surface temperature. The solution is stirred continuously.[\[16\]](#)[\[17\]](#)
- Dosing: A finite dose of the formulation containing **isodecyl salicylate** is applied evenly to the skin surface in the donor compartment.
- Sampling: At predetermined time intervals (e.g., over 24-48 hours), aliquots are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh, pre-warmed buffer.[\[17\]](#)
- Analysis: The concentration of the permeated substance (**isodecyl salicylate** and/or salicylic acid) in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[\[4\]](#)

- Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time. The steady-state flux (J_{ss}) and permeability coefficient (K_p) can be calculated from the linear portion of this plot.

Clinical Efficacy Study: Acne Vulgaris

This protocol outlines a typical design for a clinical study evaluating the efficacy of a topical anti-acne product.

Protocol Outline:

- Study Design: An open-label, baseline-controlled clinical study.
- Participants: A cohort of subjects (e.g., n=20-40) with mild-to-moderate facial acne vulgaris (e.g., Investigator's Global Assessment [IGA] score of 2-3).[3][10]
- Intervention: Participants are instructed to apply the test product (e.g., a gel or cream containing the active ingredient) to the affected facial areas twice daily for a specified period (e.g., 4-8 weeks).[3]
- Assessments:
 - Efficacy:
 - Investigator Assessments: IGA scores and lesion counts (inflammatory and non-inflammatory) are evaluated at baseline and at subsequent follow-up visits (e.g., weekly or bi-weekly).[10][18]
 - Instrumental Measurements: Non-invasive instruments are used to measure skin parameters such as sebum levels (Sebumeter®), skin hydration (Corneometer®), and transepidermal water loss (TEWL) (Tewameter®).[5][10]
 - Safety and Tolerability: Cutaneous irritation (erythema, scaling, dryness, stinging/burning) is assessed by the investigator at each visit. Adverse events are recorded.[18]
 - Subject Satisfaction: Participants complete self-assessment questionnaires regarding perceived efficacy, tolerability, and cosmetic acceptability of the product.[10][18]

- Statistical Analysis: Changes from baseline in lesion counts, IGA scores, and instrumental measurements are analyzed using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test). A p-value of <0.05 is typically considered statistically significant.[5][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isodecyl Salicylate | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Clinical evidence on the efficacy and safety of an antioxidant optimized 1.5% salicylic acid (SA) cream in the treatment of facial acne: an open, baseline-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. isodecyl salicylate, 85252-25-1 [thegoodsentscompany.com]
- 8. teachnlearnchem.com [teachnlearnchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Clinical Efficacy of a Salicylic Acid-Containing Gel on Acne Management and Skin Barrier Function: A 21-Day Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. paulaschoice.co.uk [paulaschoice.co.uk]
- 13. cir-safety.org [cir-safety.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. discoveryjournals.org [discoveryjournals.org]

- 17. mdpi.com [mdpi.com]
- 18. jcadonline.com [jcadonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isodecyl Salicylate (C17H26O3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1623817#isodecyl-salicylate-molecular-formula-c17h26o3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com